molecular formula C19H16FNO2 B4979059 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one

2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4979059
M. Wt: 309.3 g/mol
InChI Key: SJWFLDYGJWLUED-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxazoles and has been found to possess potent biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the role of certain enzymes and pathways in various biological processes. However, the limited availability of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its relatively complex synthesis method can be a limitation for lab experiments.

Future Directions

There are several future directions that can be explored with 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the structure-activity relationship of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and develop more potent and selective analogs. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.
In conclusion, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown promising biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 3-fluorobenzaldehyde with 4-isopropylbenzylamine in the presence of acetic acid. The resulting Schiff base is then cyclized with ethyl chloroformate and triethylamine to form 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. The overall yield of the synthesis is around 60%.

Scientific Research Applications

2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c1-12(2)14-8-6-13(7-9-14)10-17-19(22)23-18(21-17)15-4-3-5-16(20)11-15/h3-12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWFLDYGJWLUED-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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